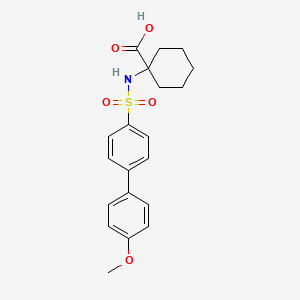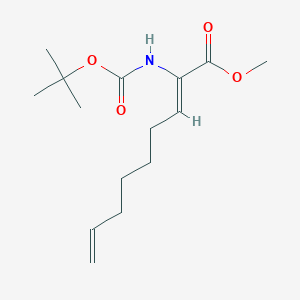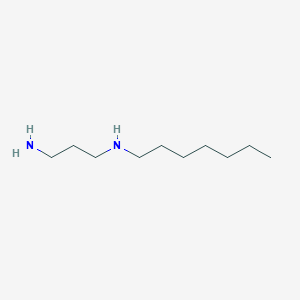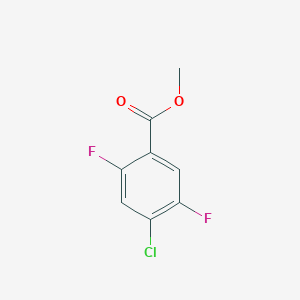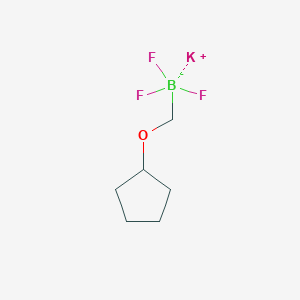
Potassium cyclopentoxymethyltrifluoroborate
Übersicht
Beschreibung
Potassium cyclopentoxymethyltrifluoroborate is a boron-containing compound with the molecular formula C6H11BF3KO and a molecular weight of 206.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Potassium cyclopentoxymethyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and a cyclopentoxymethyl group, with a potassium ion balancing the charge . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Potassium cyclopentoxymethyltrifluoroborate has a molecular weight of 206.06 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Potassium is considered one of the essential primary nutrients for crop growth and yield development . It plays a critical role in regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis . Additionally, potassium can alleviate the harmful effects of abiotic stress on crops .
- Methods of Application or Experimental Procedures : The scarcity of potassium mineral resources and the low efficiency of fertilizer use have affected the increase in crop yield . There is a shift from mined salts to locally available potassium resources, such as silicates containing potassium . Nanotechnology is gradually being applied in agriculture to increase crop yields and reduce environmental pollution .
-
Agriculture - Nanotechnology and Potassium
- Application : Potassium-based nanomaterials significantly enhance nutrient utilization efficiency and promote high crop yields .
- Method : This study conducted a comprehensive lifecycle investigation, comparing the long-term effects of soil-applied K2SiO3 nanoparticles (K2SiO3-NPs), K18Mo8O33 nanoparticles (K18Mo8O33-NPs), and K2SO4 at concentrations of 10-100 mg kg-1 on soybean growth and nutritional components .
- Results : Applying potassium-based nanomaterials at 20 and 50 mg kg-1 concentration levels, respectively, showed similar or even better growth-promoting effects compared to traditional potassium fertilizers . The utilization rate of potassium-based nanomaterials has reached over 80%, significantly improving the utilization rate of traditional potassium fertilizers . Potassium-based nanomaterials also effectively enhanced the activity of soil peroxidase and catalase .
-
Dialysis
- Application : Potassium plays a crucial role in the maintenance of normal electrophysiologic membrane potential, and hence a normal plasma potential concentration is maintained in a narrow range by a series of redundant physiologic mechanisms, which is hampered in end-stage renal disease (ESRD) .
- Method : Dialysis therapies maintain potassium mass balance, but different dialytic strategies vary in their ability to assure constancy of normokalemia .
- Results : While extended therapies such as peritoneal dialysis (PD) or daily nocturnal hemodialysis can achieve sufficient removal of potassium at a lower rate and avert large fluctuations in plasma potassium, thrice-weekly hemodialysis, the dominant treatment strategy in much of the developed world, achieves potassium mass balance by removing large amounts over a short period of time, which results in potentially large and rapid fluctuations in plasma potassium concentration .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;cyclopentyloxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWCYBUQMUUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673559 | |
| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopentoxymethyltrifluoroborate | |
CAS RN |
1027642-31-4 | |
| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
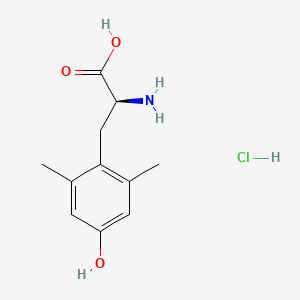
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)
